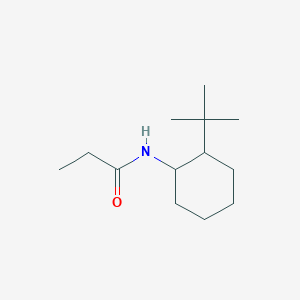![molecular formula C17H21ClN6O B5312989 N-(4-chlorophenyl)-N'-(2-{[6-(1-pyrrolidinyl)-4-pyrimidinyl]amino}ethyl)urea](/img/structure/B5312989.png)
N-(4-chlorophenyl)-N'-(2-{[6-(1-pyrrolidinyl)-4-pyrimidinyl]amino}ethyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-chlorophenyl)-N'-(2-{[6-(1-pyrrolidinyl)-4-pyrimidinyl]amino}ethyl)urea, commonly known as CEP-701, is a small molecule inhibitor that has been widely used in scientific research for its potential therapeutic applications.
Mechanism of Action
CEP-701 inhibits the activity of FLT3 and KIT by binding to the ATP-binding site of the kinase domain, thereby preventing the phosphorylation of downstream signaling proteins. This results in the inhibition of cell growth and induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
CEP-701 has been shown to have anti-tumor activity in various cancer cell lines, including acute myeloid leukemia (AML), acute lymphoblastic leukemia (ALL), and gastrointestinal stromal tumors (GIST). It has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. In addition, CEP-701 has been demonstrated to have anti-inflammatory effects in animal models of inflammatory diseases, such as rheumatoid arthritis.
Advantages and Limitations for Lab Experiments
One of the advantages of CEP-701 is its specificity for FLT3 and KIT, which allows for targeted inhibition of these kinases. However, CEP-701 has also been shown to have off-target effects on other kinases, which may limit its use in certain applications. In addition, CEP-701 has poor solubility in aqueous solutions, which may affect its bioavailability and limit its use in in vivo experiments.
Future Directions
For the research and development of CEP-701 include the optimization of its pharmacokinetic properties, such as solubility and bioavailability, to improve its efficacy in in vivo experiments. In addition, the identification of biomarkers that can predict the response to CEP-701 in cancer patients may help to personalize its use in clinical settings. Furthermore, the combination of CEP-701 with other targeted therapies may enhance its anti-tumor activity and improve patient outcomes.
Synthesis Methods
CEP-701 is synthesized using a multi-step process involving the reaction of 4-chloroaniline with 2-aminopyrimidine, followed by the reaction with pyrrolidine and subsequent coupling with N,N-dimethylformamide dimethyl acetal. The final product is obtained after purification and crystallization.
Scientific Research Applications
CEP-701 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and inflammatory diseases. It has been shown to inhibit the activity of receptor tyrosine kinases, such as FLT3 and KIT, which are involved in cell growth and differentiation. CEP-701 has been demonstrated to induce apoptosis and inhibit proliferation in cancer cells, making it a promising candidate for cancer therapy.
properties
IUPAC Name |
1-(4-chlorophenyl)-3-[2-[(6-pyrrolidin-1-ylpyrimidin-4-yl)amino]ethyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21ClN6O/c18-13-3-5-14(6-4-13)23-17(25)20-8-7-19-15-11-16(22-12-21-15)24-9-1-2-10-24/h3-6,11-12H,1-2,7-10H2,(H,19,21,22)(H2,20,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCYADZJKPNYCHD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC=NC(=C2)NCCNC(=O)NC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21ClN6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 4-[(5-propyl-3-isoxazolyl)carbonyl]-1-piperazinecarboxylate](/img/structure/B5312908.png)
![N-{4-[(dimethylamino)sulfonyl]phenyl}-2-phenylbutanamide](/img/structure/B5312925.png)
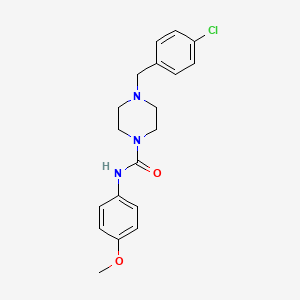

![4-{[2-(2-methoxyphenyl)-1-pyrrolidinyl]carbonyl}-1-phenyl-1H-1,2,3-triazole](/img/structure/B5312938.png)

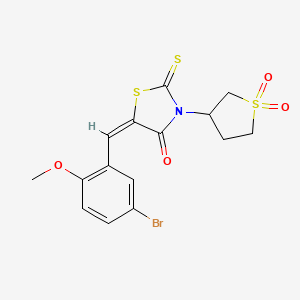
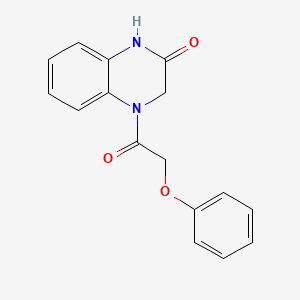
![1-(benzylsulfonyl)-N-[4-(4-pyridinylmethyl)phenyl]-4-piperidinecarboxamide](/img/structure/B5312968.png)
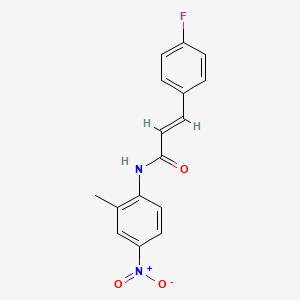
![2-[(6-bromo-3-methyl-4-oxo-3,4-dihydro-2-quinazolinyl)thio]-N-(2-methylphenyl)acetamide](/img/structure/B5312992.png)
![(1-benzyl-4-piperidinyl)[2-(dimethylamino)ethyl]ethylamine](/img/structure/B5313011.png)
![3-[5-(4-chloro-2,5-dimethoxyphenyl)-2-furyl]-2-(5-methyl-1H-benzimidazol-2-yl)acrylonitrile](/img/structure/B5313019.png)
